Latamoxef (stereochemistry undefined)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

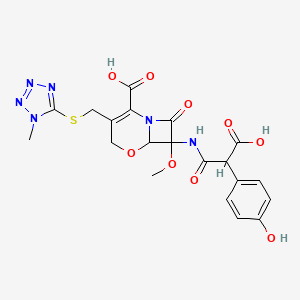

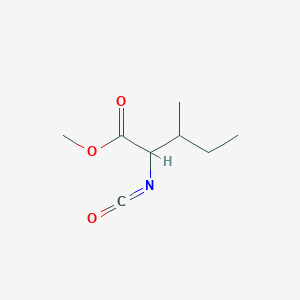

Latamoxef, also known as moxalactam, is an oxacephem antibiotic that is typically grouped with cephalosporins. Unlike cephalosporins, which have a sulfur atom in their core structure, oxacephems like latamoxef have an oxygen atom instead. This compound is known for its broad-spectrum antibacterial activity and has been used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of latamoxef involves several steps, starting from the benzhydrol ester of 6-aminopenicillanic acid. The key steps include:

S-chlorination and Base Treatment: The benzhydrol ester is S-chlorinated and treated with a base, leading to the formation of an intermediate sulfenyl chloride.

Displacement with Propargyl Alcohol: This intermediate undergoes displacement with propargyl alcohol in the presence of zinc chloride, resulting in a diastereoisomer.

Side Chain Protection and Reduction: The side chain is protected as phenylacetylamide, and the triple bond is partially reduced using a Lindlar catalyst.

Epoxidation and Opening: The reduced product is epoxidized with mCPBA and then opened with 1-methyl-1H-tetrazole-5-thiol to introduce the future C-3 side chain.

Oxidation and Ozonolysis: Jones oxidation followed by ozonolysis and reaction with SOCl2 and pyridine gives the halide intermediate.

Intramolecular Wittig Reaction: The final step involves displacement with PPh3 and Wittig olefination to form the 1-oxacephem structure.

Industrial Production Methods

Industrial production of latamoxef involves similar synthetic routes but is optimized for large-scale production. The process includes recrystallization methods to obtain high-purity latamoxef sodium intermediate solvate, which ensures good stability and easy storage .

Chemical Reactions Analysis

Latamoxef undergoes various chemical reactions, including:

Oxidation: Jones oxidation is used in its synthesis to introduce specific functional groups.

Reduction: Partial reduction of triple bonds using Lindlar catalyst.

Substitution: Displacement reactions with propargyl alcohol and 1-methyl-1H-tetrazole-5-thiol.

Epoxidation: Formation of epoxides using mCPBA.

Ozonolysis: Cleavage of double bonds to form aldehydes or ketones.

Common reagents used in these reactions include zinc chloride, Lindlar catalyst, mCPBA, SOCl2, and PPh3. The major products formed include various intermediates leading to the final 1-oxacephem structure .

Scientific Research Applications

Latamoxef has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying beta-lactam antibiotics and their synthesis.

Biology: Investigated for its effects on bacterial cell wall synthesis and its interactions with bacterial enzymes.

Medicine: Used to treat infections caused by gram-positive and gram-negative bacteria, including meningitis, respiratory tract infections, and urinary tract infections

Mechanism of Action

Latamoxef works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein) by opening the lactam ring. This inactivation prevents the formation of cross-links between peptidoglycan strands, inhibiting the final stage of bacterial cell wall synthesis. The resulting cell lysis is mediated by bacterial autolytic enzymes .

Comparison with Similar Compounds

Latamoxef is similar to other beta-lactam antibiotics, such as cephalosporins, but has unique features due to its oxacephem structure. Similar compounds include:

Cephalosporins: Share a similar mechanism of action but have a sulfur atom in their core structure.

Carbapenems: Another class of beta-lactam antibiotics with a broader spectrum of activity.

Monobactams: Beta-lactam antibiotics with a monocyclic structure.

Penicillins: The original beta-lactam antibiotics with a different core structure

Latamoxef’s unique oxacephem structure provides it with distinct pharmacological properties, making it a valuable antibiotic in certain clinical scenarios .

Properties

IUPAC Name |

7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCSIUVGFCSJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860804 |

Source

|

| Record name | 7-[2-Carboxy(4-hydroxyphenyl)acetamido]-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78997-87-2 |

Source

|

| Record name | 7-[2-Carboxy(4-hydroxyphenyl)acetamido]-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol](/img/structure/B13397225.png)

![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13397252.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B13397253.png)

![ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B13397261.png)

![4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one](/img/structure/B13397292.png)

![(2E,4S)-2,5-dimethyl-4-[(2S)-N,3,3-trimethyl-2-[(2S)-3-methyl-2-(methylamino)-3-phenylbutanamido]butanamido]hex-2-enoic acid; trifluoroacetic acid](/img/structure/B13397299.png)

![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13397306.png)